molecular formula C8H11NO2 B12114629 2-Amino-5-methoxy-3-methylphenol

2-Amino-5-methoxy-3-methylphenol

Cat. No.: B12114629
M. Wt: 153.18 g/mol
InChI Key: FPOBSNGMGLIEOG-UHFFFAOYSA-N
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Description

2-Amino-5-methoxy-3-methylphenol is an organic compound that belongs to the class of aromatic amines and phenols It is characterized by the presence of an amino group (-NH2), a methoxy group (-OCH3), and a methyl group (-CH3) attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-methoxy-3-methylphenol can be achieved through several synthetic routes One common method involves the nitration of 3-methylphenol (m-cresol) followed by reduction and methoxylation The nitration step introduces a nitro group (-NO2) to the benzene ring, which is then reduced to an amino group (-NH2) using reducing agents such as iron and hydrochloric acid

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method is the catalytic hydrogenation of 2-nitro-5-methoxy-3-methylphenol, where the nitro group is reduced to an amino group in the presence of a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-methoxy-3-methylphenol undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2-Amino-5-methoxy-3-methylphenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of 2-Amino-5-methoxy-3-methylphenol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can influence the compound’s biological activity, such as its ability to inhibit microbial growth or scavenge free radicals.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-methylphenol: Similar structure but lacks the methoxy group.

    2-Amino-3-methylphenol: Similar structure but lacks the methoxy group and has a different position of the amino group.

    5-Amino-2-methoxyphenol: Similar structure but has a different position of the amino and methyl groups.

Uniqueness

2-Amino-5-methoxy-3-methylphenol is unique due to the presence of both the methoxy and methyl groups on the benzene ring, which can influence its chemical reactivity and biological activity. The combination of these functional groups provides distinct properties that can be leveraged in various applications, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

2-amino-5-methoxy-3-methylphenol

InChI

InChI=1S/C8H11NO2/c1-5-3-6(11-2)4-7(10)8(5)9/h3-4,10H,9H2,1-2H3

InChI Key

FPOBSNGMGLIEOG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1N)O)OC

Origin of Product

United States

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